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Compound of Interest

Compound Name: PF 04885614

Cat. No.: B1191901

Get Quote

Executive Summary & Core Utility
PF-04885614 is a highly selective, orally bioavailable small-molecule inhibitor of the voltage-

gated sodium channel Nav1.8 (encoded by SCN10A). Unlike pan-sodium channel blockers

(e.g., lidocaine, carbamazepine) that affect CNS and cardiac function, PF-04885614 exhibits

>100-fold selectivity for Nav1.8 over other isoforms (Nav1.1–1.7).

Primary Research Applications:

Nociception & Neuropathic Pain: Dissecting the specific contribution of peripheral dorsal root

ganglion (DRG) neurons to hyperexcitability without confounding CNS sedation.

Neurodevelopmental Disorders: Investigating SCN10A dysregulation in conditions linked to

TCF4 mutations (e.g., Pitt-Hopkins Syndrome), where ectopic Nav1.8 expression in the CNS

may drive pathology.

Ion Channel Biophysics: Studying state-dependent inhibition mechanics in electrophysiology.
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Selectivity Profile
The value of PF-04885614 lies in its "clean" profile. It avoids the common off-target liabilities of

sodium channel blockers, particularly the cardiac channel (Nav1.5) and the primary CNS

channel (Nav1.2).

Table 1: Potency and Selectivity Profile (Human Recombinant Channels)

Target Isoform
Primary
Location

IC50 (µM)
Selectivity
Ratio (vs Nav1.
[1]8)

Clinical
Relevance of
Avoidance

Nav1.8 PNS / DRG 0.053 1x (Target)
Target

Engagement

Nav1.7 PNS / DRG 7.0 ~132x
Avoids complete

sensory block

Nav1.6
CNS / Nodes of

Ranvier
4.2 ~79x

Prevents motor

deficits

Nav1.2 CNS 16.0 ~300x

Prevents

seizures/sedatio

n

Nav1.5 Heart 27.0 ~509x
Critical:

Cardiosafety

Data Source: Derived from Pfizer discovery data and Tocris/Bio-Techne characterization [1, 2].

Mechanism of Binding
PF-04885614 functions as a state-dependent blocker. It preferentially binds to the channel in its

inactivated state, stabilizing the channel in a non-conducting conformation. This is crucial for

pathological conditions (like neuropathic pain) where neurons are depolarized and channels

spend more time in the inactivated state, allowing the drug to block "active" pain fibers while

sparing normal, low-frequency firing.
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The following diagram illustrates the specific intervention point of PF-04885614 within the

nociceptive signaling cascade, highlighting its peripheral restriction vs. central transmission.
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Caption: PF-04885614 selectively inhibits the Nav1.8-mediated upstroke of action potentials in

DRG neurons, preventing repetitive firing without blocking initial threshold currents (Nav1.7).

Experimental Protocols
Protocol A: Whole-Cell Voltage Clamp (Automated or
Manual)
Purpose: To validate functional inhibition of Nav1.8 currents in HEK293 cells stably expressing

hNav1.8 or acutely dissociated DRG neurons.

Reagents:

Extracellular Solution: 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES

(pH 7.3).

Intracellular Solution: 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (pH 7.3).

PF-04885614 Stock: 10 mM in 100% DMSO (Store at -20°C).

Step-by-Step Workflow:
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Stock Preparation: Dilute the 10 mM stock into Extracellular Solution to achieve final

concentrations (e.g., 3 nM to 1000 nM).

Critical: Maintain final DMSO concentration <0.1% to prevent solvent-induced channel

modulation.

Voltage Protocol (State-Dependence Check):

Holding Potential: -120 mV (Resting state).

Pre-pulse: Depolarize to -40 mV for 500ms (Induces inactivation).

Test Pulse: Step to +10 mV for 20ms to measure peak current.

Application: Perfusion of PF-04885614 for 5 minutes.

Data Analysis: Calculate % inhibition based on peak current amplitude before and after drug

application.

Note: You should observe significantly higher potency (lower IC50) when using the Pre-

pulse protocol compared to a direct step from -120 mV, confirming state-dependence.

Protocol B: In Vivo Assessment (Neuropathic Pain
Model)
Purpose: To assess efficacy in the Chronic Constriction Injury (CCI) or Seltzer model.

Formulation:

Vehicle: 0.5% Methylcellulose + 0.1% Tween 80 in water.

Preparation: Suspend PF-04885614 to achieve 1–30 mg/kg doses. Sonicate for 10 mins

to ensure uniform suspension.

Dosing:

Route: Oral Gavage (PO).
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Timing: Administer 1 hour prior to behavioral testing (Tmax is approx. 1h in rodents).

Readout (Von Frey):

Place mice in elevated mesh cages.

Apply calibrated filaments to the plantar surface of the hind paw.

Success Metric: A reversal of mechanical hypersensitivity (increased withdrawal threshold)

compared to vehicle, without motor impairment (Rotarod test).

Advanced Application: The TCF4 / Pitt-Hopkins Link
While classically a pain target, recent transcriptomic studies have identified SCN10A (Nav1.8)

as a downstream target of TCF4. In TCF4-haploinsufficient models (Pitt-Hopkins Syndrome),

SCN10A is ectopically upregulated in cortical neurons, contributing to hyperexcitability [3].

Research Implication: PF-04885614 can be used as a "rescue" tool in brain organoids or slice

cultures derived from TCF4+/- models.

Hypothesis: If cortical hyperexcitability is driven by aberrant Nav1.8, PF-04885614 (100 nM)

should normalize firing rates in TCF4+/- neurons but have no effect on Wild Type cortical

neurons (which lack Nav1.8).
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Disclaimer: PF-04885614 is a research chemical for laboratory use only. It is not approved for

human therapeutic use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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